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Introduction: Unveiling the Molecular Signature of 1-
Nitropropene
1-Nitropropene (C₃H₅NO₂) is a conjugated nitroalkene of significant interest in synthetic

organic chemistry. Its bifunctional nature, possessing both a nucleophilic double bond and an

electron-withdrawing nitro group, renders it a versatile building block for the synthesis of a wide

array of more complex molecules. A thorough understanding of its structural and electronic

properties is paramount for its effective utilization. Spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

provide a powerful toolkit for the unambiguous characterization of this molecule. This technical

guide offers a comprehensive analysis of the spectroscopic data of 1-nitropropene, providing

researchers, scientists, and drug development professionals with the foundational knowledge

to confidently identify and utilize this important chemical entity.

The E-isomer, (E)-1-nitro-1-propene, is the more stable and commonly encountered form, and

as such, will be the focus of this guide. Its structure is characterized by a methyl group and a

nitro group attached to a carbon-carbon double bond.

The Cornerstone of Structural Elucidation: Nuclear
Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent

framework of an organic molecule. By probing the magnetic properties of atomic nuclei,
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primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom

within the 1-nitropropene molecule.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of (E)-1-nitro-1-propene provides a wealth of information regarding the

number of distinct proton environments, their relative numbers, and their spatial relationships

through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for (E)-1-nitro-1-propene

Proton Assignment
Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H₃C- ~2.1
Doublet of doublets

(dd)
~7.0, ~1.5

=CH-CH₃ ~7.3
Doublet of quartets

(dq)
~13.5, ~7.0

O₂N-CH= ~7.0
Doublet of quartets

(dq)
~13.5, ~1.5

Note: Predicted values based on typical ranges for similar structures. Precise values may vary

depending on the solvent and spectrometer frequency.

Interpretation of the ¹H NMR Spectrum:

The spectrum displays three distinct signals, corresponding to the three non-equivalent proton

environments in the molecule.

The Methyl Protons (H₃C-): These protons appear as a doublet of doublets. The larger

coupling constant (~7.0 Hz) arises from the vicinal coupling with the adjacent olefinic proton

(=CH-CH₃). The smaller coupling constant (~1.5 Hz) is due to a four-bond, long-range

coupling with the other olefinic proton (O₂N-CH=). This long-range coupling is characteristic

of protons in a planar, conjugated system.
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The Olefinic Proton adjacent to the Methyl Group (=CH-CH₃): This proton resonates further

downfield due to the deshielding effect of the double bond. It appears as a doublet of

quartets. The large doublet splitting (~13.5 Hz) is a result of the trans-vicinal coupling with

the other olefinic proton, a key indicator of the (E)-stereochemistry. The quartet splitting

arises from coupling to the three protons of the adjacent methyl group.

The Olefinic Proton adjacent to the Nitro Group (O₂N-CH=): This proton is also significantly

deshielded by the electron-withdrawing nitro group and the double bond. It presents as a

doublet of quartets. The large doublet splitting (~13.5 Hz) again corresponds to the trans-

vicinal coupling. The smaller quartet-like splitting is due to the long-range coupling with the

methyl protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the number of unique

carbon environments and their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for (E)-1-nitro-1-propene

Carbon Assignment Chemical Shift (δ) (ppm)

CH₃- ~18

=CH-CH₃ ~145

O₂N-CH= ~135

Note: Predicted values based on typical ranges for similar structures. Precise values may vary

depending on the solvent and spectrometer frequency.

Interpretation of the ¹³C NMR Spectrum:

The spectrum shows three distinct carbon signals:

The Methyl Carbon (CH₃-): This carbon appears in the typical upfield region for sp³-

hybridized carbons in an alkyl group.
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The Olefinic Carbons (=CH-CH₃ and O₂N-CH=): These sp²-hybridized carbons resonate in

the downfield region characteristic of alkenes. The carbon atom directly attached to the

electron-withdrawing nitro group (O₂N-CH=) is expected to be more deshielded and thus

appear at a slightly higher chemical shift compared to the other olefinic carbon.

Probing Functional Groups: Infrared (IR)
Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule

by detecting their characteristic vibrational frequencies. For 1-nitropropene, the key

absorptions are those of the nitro group and the carbon-carbon double bond.

Table 3: Characteristic IR Absorption Frequencies for (E)-1-nitro-1-propene

Vibrational Mode Frequency Range (cm⁻¹) Intensity

Asymmetric NO₂ Stretch 1550 - 1500 Strong

Symmetric NO₂ Stretch 1365 - 1345 Strong

C=C Stretch (conjugated) 1650 - 1620 Medium

=C-H Bend (trans) 980 - 960 Strong

C-H Stretch (sp²) 3100 - 3000 Medium

C-H Stretch (sp³) 3000 - 2850 Medium

Interpretation of the IR Spectrum:

The Nitro Group (NO₂): The most prominent and diagnostic peaks in the IR spectrum of 1-
nitropropene are the strong, sharp absorptions corresponding to the asymmetric and

symmetric stretching vibrations of the nitro group. The conjugation with the double bond

slightly lowers these frequencies compared to a non-conjugated nitroalkane.

The Carbon-Carbon Double Bond (C=C): A medium intensity peak in the 1650-1620 cm⁻¹

region confirms the presence of the C=C double bond. Its position indicates conjugation with

the nitro group.
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Olefinic C-H Bonds (=C-H): The strong band around 980-960 cm⁻¹ is characteristic of the

out-of-plane bending vibration of a trans-disubstituted alkene, providing further evidence for

the (E)-stereochemistry. The sp² C-H stretching vibrations are observed at wavenumbers just

above 3000 cm⁻¹.

Alkyl C-H Bonds (-CH₃): The sp³ C-H stretching vibrations of the methyl group appear at

wavenumbers just below 3000 cm⁻¹.

Determining Molecular Weight and Fragmentation:
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data for (E)-1-nitro-1-propene

m/z Proposed Fragment Relative Intensity

87 [M]⁺ (Molecular Ion) High

70 [M - OH]⁺ Moderate

57 [M - NO]⁺ Moderate

41 [C₃H₅]⁺ High

39 [C₃H₃]⁺ High

Note: Fragmentation patterns are proposed based on common fragmentation pathways for

nitroalkenes and are subject to variation depending on the ionization method and energy.

Interpretation of the Mass Spectrum:

Molecular Ion Peak ([M]⁺): The mass spectrum of 1-nitropropene will show a distinct

molecular ion peak at a mass-to-charge ratio (m/z) of 87, corresponding to the molecular

weight of C₃H₅NO₂[1].
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Major Fragmentation Pathways: The fragmentation of the molecular ion provides valuable

structural clues. Common fragmentation pathways for nitroalkenes include:

Loss of a hydroxyl radical (•OH): A peak at m/z 70 can be attributed to the loss of a

hydroxyl radical, a rearrangement common in nitro compounds.

Loss of nitric oxide (•NO): A peak at m/z 57 would result from the loss of a nitric oxide

radical.

Cleavage of the C-N bond: This can lead to the formation of hydrocarbon fragments. A

prominent peak at m/z 41 is likely due to the stable allyl cation ([C₃H₅]⁺). Further loss of

hydrogen atoms can lead to a peak at m/z 39.

Experimental Protocols
Synthesis of 1-Nitropropene via the Henry Reaction
The synthesis of 1-nitropropene is typically achieved through a Henry (nitroaldol) reaction

between nitroethane and acetaldehyde, followed by dehydration of the intermediate

nitroalkanol. The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction[2]

[3].

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine nitroethane (1.0 equivalent) and acetaldehyde (1.1 equivalents) in a

suitable solvent such as methanol or ethanol.

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a

base, such as sodium hydroxide or potassium carbonate, dissolved in a small amount of

water.

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Dehydration: Upon completion of the nitroaldol addition, the reaction mixture is acidified,

typically with a dilute mineral acid like hydrochloric acid, and gently heated to effect

dehydration of the intermediate nitroalkanol to yield 1-nitropropene.
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Workup and Purification: After cooling, the reaction mixture is extracted with an organic

solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and

brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced

pressure. The crude 1-nitropropene can then be purified by vacuum distillation.

Spectroscopic Analysis Workflow

Synthesis & Purification Spectroscopic Characterization Data Interpretation

1. Synthesis via
Henry Reaction

2. Purification by
Vacuum Distillation

3. NMR Analysis
(¹H & ¹³C) 4. IR Spectroscopy 5. Mass Spectrometry 6. Structure Elucidation

& Confirmation

Click to download full resolution via product page

Figure 1. Workflow for the synthesis and spectroscopic characterization of 1-nitropropene.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of 1-nitropropene. ¹H and ¹³C NMR spectroscopy elucidates the

carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the

presence of the key nitro and alkene functional groups and provides evidence for the (E)-

stereochemistry. Mass spectrometry confirms the molecular weight and offers insights into the

molecule's fragmentation patterns. This detailed spectroscopic guide serves as a valuable

resource for scientists, enabling the confident identification and utilization of 1-nitropropene in

their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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